molecular formula C6H4BrFN2O B1381097 6-Bromo-5-fluoropyridine-2-carboxamide CAS No. 1416712-39-4

6-Bromo-5-fluoropyridine-2-carboxamide

Cat. No.: B1381097
CAS No.: 1416712-39-4
M. Wt: 219.01 g/mol
InChI Key: PGECOQRMDVLEPF-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropyridine-2-carboxamide is a halogenated pyridine derivative.

Safety and Hazards

The safety data sheet for a related compound, “2-Bromo-5-fluoropyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “6-Bromo-5-fluoropyridine-2-carboxamide”.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that bromo-fluoropyridines can undergo palladium-catalyzed homo-coupling reactions . This suggests that 6-Bromo-5-fluoropyridine-2-carboxamide may interact with its targets through a similar mechanism.

Biochemical Pathways

Bromo-fluoropyridines are often used in suzuki coupling reactions, which are important in organic synthesis . Therefore, it’s possible that this compound may affect similar pathways.

Pharmacokinetics

The compound’s molecular weight (219093) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The compound’s potential to undergo palladium-catalyzed reactions suggests it may have the ability to form biaryl compounds , which are often biologically active.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound may form explosive mixtures with air on intense heating . Therefore, the storage and handling conditions of the compound can greatly impact its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoropyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another approach involves the use of N-fluoropyridinium salts as efficient precursors for the synthesis of substituted fluoropyridines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, is also prevalent in industrial settings due to their efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoropyridine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms along with the carboxamide group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

6-bromo-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-5-3(8)1-2-4(10-5)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGECOQRMDVLEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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